The compound 4-Chlorothiazole-5-carboxaldehyde is a chemical of interest in various fields of research due to its potential applications and unique chemical properties. While the provided data does not directly discuss 4-Chlorothiazole-5-carboxaldehyde, it does include information on structurally related compounds, which can offer insights into the behavior and applications of thiazole derivatives. These compounds are often used as intermediates in the synthesis of more complex molecules and have shown potential in various applications, including medicinal chemistry and materials science.
In medicinal chemistry, thiazole derivatives are often explored for their potential as therapeutic agents. The study on L-2-oxothiazolidine-4-carboxylate shows that thiazole-related compounds can serve as intracellular delivery systems for amino acids, which can be beneficial in conditions where there is a depletion of hepatic glutathione1. This highlights the potential use of thiazole derivatives in developing treatments for liver diseases and oxidative stress-related conditions.
Thiazole derivatives are also valuable in synthetic chemistry as intermediates for constructing complex molecules. The synthesis of 2-butyl-5-chloro-3H-imidazole-4-carboxaldehyde demonstrates a rapid and efficient method to produce a thiazole derivative with high purity, which can be used in further chemical transformations3. Additionally, 5-chloropyrazole-4-carbaldehyde has been identified as an important synthon for the synthesis of novel heterocyclic systems, which are often challenging to obtain2. These compounds can serve as building blocks for a wide range of synthetic targets, including drugs, agrochemicals, and materials.
Although not directly mentioned in the provided data, thiazole derivatives have been investigated in material science for their electronic properties and potential use in electronic devices. The reactivity and stability of these compounds make them suitable candidates for applications in organic semiconductors and as components in light-emitting diodes (LEDs).
4-Chlorothiazole-5-carboxaldehyde falls under the category of heterocyclic compounds due to its cyclic structure containing different elements (nitrogen and sulfur) alongside carbon. It is classified as an aldehyde due to the presence of the aldehyde functional group (-CHO) attached to the thiazole ring.
The synthesis of 4-Chlorothiazole-5-carboxaldehyde can be accomplished through several methods, with chlorination being a common approach.
The molecular structure of 4-Chlorothiazole-5-carboxaldehyde features a thiazole ring with a chlorine atom at the 4-position and an aldehyde group at the 5-position.
4-Chlorothiazole-5-carboxaldehyde participates in various chemical reactions:
The mechanism of action for 4-Chlorothiazole-5-carboxaldehyde is context-dependent, particularly regarding its biological applications.
In biological systems, derivatives of this compound may interact with specific molecular targets such as enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. For example, certain derivatives have shown potential in inhibiting bacterial growth by interfering with cell wall biosynthesis pathways .
This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation upon inhalation.
4-Chlorothiazole-5-carboxaldehyde has diverse applications across multiple fields:
4-Chlorothiazole-5-carboxaldehyde is systematically identified as a heteroaromatic aldehyde derivative. Its molecular formula, C₄H₂ClNOS, confirms a molecular weight of 147.58 g/mol [1] [8]. The structure integrates a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted with chlorine at the 4-position and an aldehyde group (-CHO) at the 5-position. Alternative nomenclature includes:
Table 1: Nomenclature and Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 104146-17-0 |
| IUPAC Name | 4-Chloro-1,3-thiazole-5-carbaldehyde |
| Molecular Formula | C₄H₂ClNOS |
| Molecular Weight | 147.58 g/mol |
| Canonical SMILES | C1=NC(=C(S1)C=O)Cl |
Spectroscopic techniques provide definitive evidence for structural assignments:
Although single-crystal X-ray data is absent in the search results, computational models offer insights into molecular geometry:
C1=NC(=C(S1)C=O)Cl GJTWEAFBOIYNLZ-UHFFFAOYSA-N [4] [9] Table 2: Key Computational Molecular Descriptors
| Descriptor | Value |
|---|---|
| InChI | InChI=1S/C4H2ClNOS/c5-4-3(1-7)8-2-6-4/h1-2H |
| Planarity | Near-planar conformation |
| Predicted CCS ([M+H]⁺) | 123.0 Ų |
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5